tert-Butyl(dimethoxy)(propan-2-yl)silane
Overview
Description
tert-Butyl(dimethoxy)(propan-2-yl)silane is a versatile organosilicon compound with the molecular formula C10H24O2Si. This compound is characterized by its unique structural features, which allow it to participate in a range of chemical reactions, making it valuable in various fields such as material science, polymer chemistry, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethoxy)(propan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of tert-butyl(dimethyl)silanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the substitution of the hydroxyl group by methoxy groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethoxy)(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have significant applications in material science and organic synthesis.
Scientific Research Applications
tert-Butyl(dimethoxy)(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants
Mechanism of Action
The mechanism by which tert-Butyl(dimethoxy)(propan-2-yl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, facilitating the formation of complex molecular structures. These interactions are crucial in the compound’s role in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl(dimethoxy)(propan-2-yl)silane include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of tert-butyl and methoxy groups. This combination imparts distinct reactivity and stability, making it particularly useful in specific applications such as advanced material synthesis and organic transformations.
Biological Activity
Tert-Butyl(dimethoxy)(propan-2-yl)silane is a silane coupling agent that has garnered attention for its potential applications in various fields, including material science and organic synthesis. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C9H20O3Si. Its structure features a tert-butyl group, two methoxy groups, and a propan-2-yl group attached to a silicon atom. This configuration allows the compound to participate in various chemical reactions and interactions with biological systems.
Antimicrobial Activity
Research indicates that silane compounds, including this compound, exhibit significant antimicrobial properties. The mechanism of action typically involves the disruption of microbial cell membranes and interference with metabolic processes.
Key Findings:
- A study highlighted the effectiveness of silanes in combating a range of bacterial pathogens, including Escherichia coli and Staphylococcus aureus. The antimicrobial activity is attributed to the formation of covalent bonds between the silane and microbial surfaces, enhancing the stability and efficacy of the treatment.
- Another investigation into various silane derivatives revealed that those with longer alkyl chains exhibited superior antibacterial activity due to increased hydrophobic interactions with bacterial membranes .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Its ability to modulate cellular pathways involved in cancer progression makes it a candidate for further research.
Case Studies:
- Cell Line Studies: In vitro studies using cancer cell lines demonstrated that this compound could induce apoptosis in certain types of cancer cells. The compound's interaction with cellular signaling pathways was shown to inhibit cell proliferation and promote programmed cell death .
- Mechanism Exploration: The compound's anticancer effects are believed to stem from its ability to alter gene expression related to cell cycle regulation and apoptosis. This modulation can lead to reduced tumor growth rates in experimental models .
Comparative Analysis of Biological Activity
To better understand the biological activity of this compound, a comparative analysis with other silane compounds was conducted.
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Significant | Cell membrane disruption; apoptosis induction |
Trimethoxysilane | High | Moderate | Membrane interaction; cell cycle inhibition |
Octadecyltrichlorosilane | Low | High | Hydrophobic interaction; gene expression modulation |
Properties
IUPAC Name |
tert-butyl-dimethoxy-propan-2-ylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(2)12(10-6,11-7)9(3,4)5/h8H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRKIFAYTJZAFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)(C)C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619575 | |
Record name | tert-Butyl(dimethoxy)(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109144-59-4 | |
Record name | tert-Butyl(dimethoxy)(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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